
5-Oxo-3-phenylproline
Overview
Description
5-Oxo-3-phenylproline is a derivative of proline, an amino acid known for its unique structural properties. The compound features a phenyl group attached to the third carbon of the proline ring and an oxo group at the fifth position. This structural modification imparts distinct chemical and biological properties to the molecule, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-3-phenylproline typically involves the cyclization of N-(3-chloro- or 1-oxo-3-chloropropyl)-α-phenylglycine under phase transfer catalysis conditions . Another method includes the enantioselective synthesis starting from 3-hydroxy-(S)-2-proline, where various groups are introduced at the C3 position using palladium-mediated couplings with the corresponding enol triflate derived from N-trityl-3-oxo-(S)-2-proline methyl ester .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and catalysts to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-3-phenylproline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of 5-hydroxy-3-phenylproline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the phenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Endothelin Receptor Ligands
One of the primary applications of 5-Oxo-3-phenylproline derivatives is their role as endothelin receptor ligands. Recent studies have synthesized a series of 1,3-diaryl-5-oxo-proline derivatives that exhibit significant binding affinity for endothelin receptors (ETRs), particularly the ET A subtype. These compounds have shown potential in cancer therapeutics, as ETRs are implicated in tumor proliferation and angiogenesis.
Compound | Binding Affinity (K_i) | Selectivity |
---|---|---|
31h | 3.3 ± 1.1 µM | ET A |
15a | No affinity | - |
The compound 31h was identified as a selective ET A ligand, suggesting that further development could lead to effective cancer drugs targeting this receptor pathway .
1.2 Antibacterial Agents
Another significant application of this compound is in the development of antibacterial agents. Specifically, cis-5-phenyl prolinates have been synthesized and tested for their ability to inhibit Staphylococcus aureus sortase SrtA, an enzyme critical for bacterial virulence. The irreversible inhibition of SrtA by these compounds highlights their potential as leads for new antibacterial therapies.
Compound Type | Activity | Target Enzyme |
---|---|---|
Vinyl sulfonyl prolinates | Inhibitory | SrtA |
The modifications made to enhance inhibitory properties are currently under investigation, with promising results indicating a viable pathway for developing new antibacterial drugs .
Biochemical Applications
2.1 Antiplatelet and Antithrombotic Activity
Recent research has also explored the antiplatelet and antithrombotic activities of amides and peptides derived from this compound. In vitro studies demonstrated that certain derivatives effectively inhibit platelet aggregation, suggesting their potential use in treating thrombotic disorders.
Compound | IC₅₀ (µM) | Toxicity (LD₅₀) |
---|---|---|
10a | 0.25 | >3 g/kg |
12 | 0.15 | >3 g/kg |
These findings indicate that derivatives of this compound may serve as safer alternatives to existing antiplatelet medications, with lower toxicity profiles .
Structural Applications
3.1 Peptide Synthesis
The structural versatility of this compound makes it an attractive building block for peptide synthesis. Its ability to form stable conformations allows for the creation of diverse peptide libraries that can be screened for various biological activities.
Recent advances have focused on synthesizing optically pure derivatives that can be utilized in constructing complex peptide structures, enhancing the scope of applications in drug discovery and development .
Mechanism of Action
The mechanism of action of 5-Oxo-3-phenylproline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can act as a ligand for endothelin receptors, particularly the ETA receptor.
Pathways Involved: By binding to endothelin receptors, this compound can influence vascular homeostasis and other physiological processes regulated by endothelins.
Comparison with Similar Compounds
5-Phenylproline: Lacks the oxo group at the fifth position, resulting in different chemical reactivity and biological activity.
3-Substituted Prolines: Various derivatives with different substituents at the third position, each exhibiting unique conformational and functional properties.
Uniqueness: 5-Oxo-3-phenylproline is unique due to the presence of both the phenyl and oxo groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(2S)-5-oxo-3-phenylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-9-6-8(10(12-9)11(14)15)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,12,13)(H,14,15)/t8?,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHDVBWGNFOKAT-HTLJXXAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC1=O)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@H](NC1=O)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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